molecular formula C14H14N2O B138270 Zolpyridine CAS No. 349122-64-1

Zolpyridine

Katalognummer B138270
CAS-Nummer: 349122-64-1
Molekulargewicht: 226.27 g/mol
InChI-Schlüssel: NBFFPKCKCRTTRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Zolpyridine, also known as Zolpidem, is an imidazopyridine and a nonbenzodiazepine hypnotic agent that selectively acts at the benzodiazepine omega 1-receptor subtype in the brain. It is primarily used for the treatment of insomnia due to its ability to reduce the latency to sleep and prolong the duration of sleep without significantly affecting sleep stages at dosages of 5 to 20 mg nightly. Zolpidem has a rapid onset of action and a short elimination half-life. It is distinct from benzodiazepines as it does not exhibit myorelaxant or anticonvulsant effects and has only minor effects on anxiety. The drug's adverse effects are mainly central nervous system and gastrointestinal in nature. It is also noted that zolpidem may have a minimal dependence liability .

Synthesis Analysis

The synthesis of Zolpyridine and related compounds involves the use of the Morita-Baylis-Hillman acetates of nitroalkenes and 2-aminopyridines. This process allows for the creation of functionalized imidazo[1,2-a]pyridines through a one-pot, room temperature, and reagent-free reaction. The reaction is characterized by a cascade inter-intramolecular double aza-Michael addition, which has been successfully applied to synthesize Zolpidem and other imidazopyridine-based drug molecules such as Alpidem .

Molecular Structure Analysis

Zolpyridine's high-affinity binding in the rat brain has been studied using [3H]zolpidem as a radioligand. This imidazopyridine binds with high affinity to a single population of recognition sites in the cerebral cortex and cerebellum. The binding characteristics of [3H]zolpidem suggest selectivity for benzodiazepine receptors with the pharmacological characteristics and regional distribution of the BZD1 receptor subtype. The binding is enhanced by GABA and to a lesser extent by chloride ions, indicating a specific interaction with the central benzodiazepine receptors .

Chemical Reactions Analysis

Zolpyridine's interaction with receptors in the brain involves the modulation of the GABA neurotransmitter system. The binding of zolpidem to the omega 1-receptor subtype enhances the inhibitory effect of GABA, leading to sedative and hypnotic effects. This interaction is more selective compared to traditional benzodiazepines, which bind to multiple subtypes of benzodiazepine receptors, potentially leading to a broader range of effects and side effects .

Physical and Chemical Properties Analysis

Zolpyridine's physical and chemical properties include a rapid onset of action and a short elimination half-life, which are beneficial for its use as a sleep aid. The pharmacokinetics of zolpidem may be altered in the elderly and in patients with renal dysfunction, leading to an increase in dose-proportionate adverse effects. The drug is predominantly administered orally and is known to cross the blood-brain barrier to exert its effects on the central nervous system .

Wissenschaftliche Forschungsanwendungen

  • Pharmacokinetics and Pharmacodynamics : Zolpidem is an imidazopyridine, a nonbenzodiazepine hypnotic agent that acts at the benzodiazepine omega 1-receptor subtype in the brain. It is known for its rapid onset of action and short elimination half-life, mainly used in treating insomnia (Langtry & Benfield, 1990).

  • Behavioral Pharmacology : Zolpidem's behavioral pharmacologic profile, despite its unique neuropharmacological profile, appears generally similar to that of benzodiazepines. This includes aspects such as reinforcing effects, abuse potential, performance-impairing effects, and physiological dependence-producing effects (Rush, 1998).

  • Treatment of Movement Disorders : Zolpidem has been reported to improve motor symptoms in patients with various movement disorders, including Parkinson disease, demonstrating improved akinesia after taking Zolpidem without inducing sleep or consciousness changes (Kim, 2015).

  • Interaction with GABA-A Receptors : Zolpidem binds at the extracellular N-terminal α/γ subunit interface of the GABA-A receptor, and its binding profile differs significantly from classic benzodiazepines, leading to different requirements for high-affinity binding to GABARs (Sancar et al., 2007).

  • Neurophysiological Effects : Zolpidem shows varying effects on different EEG components, suggesting it first enhances or preserves initial orienting, then diminishes resource allocation, affecting N2 and P3 latencies and amplitudes. This characteristic can be distinct from other sedative/hypnotic drugs (Lucchesi et al., 2005).

  • Effects on Sleep Patterns at High Altitude : Zolpidem has been shown to improve sleep characteristics at high altitude, inducing a decrease in sleep onset latency and an increase in slow-wave sleep duration, without significantly affecting respiratory parameters (Beaumont et al., 1996).

Eigenschaften

IUPAC Name

4-methyl-N-(5-methylpyridin-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-3-6-12(7-4-10)14(17)16-13-8-5-11(2)9-15-13/h3-9H,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFFPKCKCRTTRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188466
Record name Zolpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zolpyridine

CAS RN

349122-64-1
Record name Zolpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0349122641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zolpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZOLPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG4110Y27I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zolpyridine
Reactant of Route 2
Reactant of Route 2
Zolpyridine
Reactant of Route 3
Reactant of Route 3
Zolpyridine
Reactant of Route 4
Reactant of Route 4
Zolpyridine
Reactant of Route 5
Reactant of Route 5
Zolpyridine
Reactant of Route 6
Reactant of Route 6
Zolpyridine

Citations

For This Compound
14
Citations
M Malesevic, L Zivanovic, A Protic, M Radisic… - Acta …, 2014 - akjournals.com
The present study was designed to characterize the possible degradation products of zolpidem tartrate under various stress conditions according to International Conference on …
Number of citations: 8 akjournals.com
M Malesevic, L Zivanovic, A Protic, Z Jovic - Chromatographia, 2011 - Springer
… Stilnox ® film tablets, (containing 10 mg of zolpidem tartrate) and standard substances of zolpacid, oxozolpidem, zolpaldehyde and zolpyridine were kindly supplied by Sanofi Winthrop …
Number of citations: 12 link.springer.com
JL Hardy, A Sirois - CMAJ: Canadian Medical Association Journal, 1986 - ncbi.nlm.nih.gov
Joelle-Louise Hardy, MD, FRCPC Alain Sirois, MD razodone hydrochloride, a derivative of tria-zolpyridine, is an atypical, nontricyclic an-tidepressant. 1-3 Tricyclicantidepressants have …
Number of citations: 22 www.ncbi.nlm.nih.gov
MV Murthy, CH Krishnaiah, R Kumar… - Journal of Liquid …, 2013 - Taylor & Francis
… The m/z values 281 and 227 were matched with zolpidem acid and zolpyridine, respectively. Possible degradation pathways were discussed for the product related variants formed …
Number of citations: 11 www.tandfonline.com
S Mirsadeghi, H Zandavar, HF Tooski, M Rahimi… - … Science and Pollution …, 2021 - Springer
We reported the tin (II) tungstate nanoparticles as the photocatalyst and sensor modifier that were synthesized via chemical precipitation reaction and optimized thru the Taguchi design …
Number of citations: 7 link.springer.com
S Henry, L De Vadder, M Decorte, S Francia… - Pharmaceutics, 2021 - mdpi.com
… Photolysis yielded oxozolpidem, zolpyridine and zolpaldehyde as major degradants. The solid form proved relatively stable, although photolytic degradation also occurred to a minor …
Number of citations: 16 www.mdpi.com
BH Thomas, LW Whitehouse… - Journal of …, 1990 - Wiley Online Library
The metabolism of the urinary tract analgesic phenazopyridine [2, 6‐diamino‐3‐(phenylazo)pyridine; PAP] was studied in the urine of humans, rats, mice, and guinea pigs. Urinary …
Number of citations: 33 onlinelibrary.wiley.com
A Mokhtari… - Eurasian Journal of …, 2017 - researchgate.net
… Oxidation products in weak oxidative medium are oxozolpidem, zolpaldehyde, zolpyridine [43] and in strong oxidation medium, the products are acid derivatives [44]. …
Number of citations: 3 www.researchgate.net
KM Al Azzam, LK Yit, B Saad, H Shaibah - Scientia Pharmaceutica, 2014 - mdpi.com
The aim of the current study was to develop a simple, precise, and accurate capillary zone electrophoresis method for the determination of zolpidem tartrate in tablet dosage form. …
Number of citations: 4 www.mdpi.com
E Schaefer, RT Chung - Viral Hepatitis, 2013 - Wiley Online Library
The treatment of chronic hepatitis C virus (HCV) infection has undergone dramatic changes recently. Treatment advances have been enabled by an enhanced understanding of the viral …
Number of citations: 1 onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.